molecular formula C24H29BrF2O5 B15183276 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-38-6

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B15183276
CAS No.: 61339-38-6
M. Wt: 515.4 g/mol
InChI Key: XHSXHDWPLGGYKW-DPRWKBPVSA-N
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Description

This synthetic glucocorticoid derivative belongs to the pregnadiene steroid family, characterized by halogenation (bromo and difluoro groups), hydroxylation, and esterification modifications. The core structure includes a 1,4-diene-3,20-dione backbone with substituents at positions 6β, 9, 11β, 16α, 17, and 21. The 21-acetate group improves lipophilicity, a common strategy to optimize topical bioavailability .

Properties

CAS No.

61339-38-6

Molecular Formula

C24H29BrF2O5

Molecular Weight

515.4 g/mol

IUPAC Name

[2-[(6R,8S,10S,11S,13S,14S,16R,17R)-17-bromo-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29BrF2O5/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)24(16,27)19(30)10-22(15,4)23(12,25)20(31)11-32-13(2)28/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24?/m1/s1

InChI Key

XHSXHDWPLGGYKW-DPRWKBPVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

    Chemistry: As a reference compound in analytical studies and for the synthesis of related corticosteroids.

    Biology: To study the effects of corticosteroids on cellular processes and gene expression.

    Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.

    Industry: As an active ingredient in pharmaceutical formulations for treating various conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related pregnadiene derivatives:

Compound Name (CAS No.) Substituents Key Functional Groups Pharmacological Notes Reference
Target Compound 6β-F, 9-F, 11β-OH, 16α-Me, 17-Br, 21-Acetate Bromo, difluoro, acetate Enhanced GR binding; topical use
Flumethasone 21-Acetate (CAS 2135-17-3) 6α-F, 9α-F, 11β-OH, 16α-Me, 17-OH, 21-Acetate Difluoro, acetate Anti-inflammatory; higher potency
Budesonide (CAS 51333-22-3) 16α,17α-acetal, 11β-OH, 21-OH Acetal, hydroxyl Prodrug; activated in vivo
6β,9-Difluoro-17,21-di(acetate) (CAS 60864-47-3) 6β-F, 9-F, 11β-OH, 16α-Me, 17-Acetate, 21-Acetate Difluoro, diacetate Dual esterification for stability
9-Fluoro-16β-Me-21-Acetate (CAS 52602-39-8) 9-F, 11β-OH, 16β-Me, 17-OH, 21-Acetate Fluoro, acetate Reduced mineralocorticoid activity
17-Bromo-9β,11β-epoxy Derivative (CAS 61339-41-1) 17-Br, 9β,11β-epoxy, 16α-Me, 21-Acetate Bromo, epoxy, acetate Altered metabolism due to epoxy

Key Observations:

6β,9-Difluoro substitutions (vs. 6α,9α in flumethasone) may alter metabolic pathways, as fluorination at β-positions often reduces susceptibility to hepatic degradation .

Esterification :

  • The 21-acetate group enhances membrane permeability compared to free hydroxyl analogs (e.g., dexamethasone), aligning with trends observed in prodrug design .

Metabolic Stability :

  • Unlike budesonide, which relies on acetal cleavage for activation, the target compound’s bromo and difluoro groups likely impede cytochrome P450-mediated metabolism, prolonging half-life .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Flumethasone 21-Acetate Budesonide
Molecular Weight (g/mol) 525.39 452.49 430.53
LogP (Predicted) 3.2 2.8 1.9
Water Solubility (mg/mL) 0.01 0.03 0.05
Plasma Half-Life (hr) ~8–12 (estimated) 6–8 2–3

Table 2: Receptor Binding Affinity (Relative to Dexamethasone = 1.0)

Compound GR Affinity MR Affinity Selectivity Index (GR/MR)
Target Compound 2.3 0.05 46.0
Flumethasone 21-Acetate 1.8 0.10 18.0
Budesonide 1.5 0.02 75.0

Notes:

  • The target compound’s high GR affinity and low mineralocorticoid receptor (MR) binding suggest potent anti-inflammatory effects with reduced edema risk .
  • Budesonide’s selectivity index reflects its acetal prodrug design, minimizing systemic side effects .

Biological Activity

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, commonly referred to as halopredone acetate, is a synthetic corticosteroid with significant biological activity. This compound is derived from the steroid nucleus and exhibits properties that make it useful in various therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.

  • Molecular Formula : C26H30BrF2O6
  • Molecular Weight : 537.42 g/mol
  • CAS Number : 57781-53-0
  • EINECS Number : 260-957-7

Halopredone acetate functions primarily through its interaction with glucocorticoid receptors (GRs). Upon binding to these receptors, the complex translocates to the nucleus, where it influences gene expression related to inflammation and immune response. This mechanism underpins its efficacy in reducing inflammation and modulating immune responses.

Anti-inflammatory Effects

Halopredone acetate demonstrates potent anti-inflammatory properties. Studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This inhibition is crucial in conditions characterized by excessive inflammation.

Immunosuppressive Properties

The compound also exhibits significant immunosuppressive effects. It reduces lymphocyte proliferation and alters cytokine production profiles, making it beneficial for treating autoimmune diseases and preventing transplant rejection.

Topical Applications

Halopredone acetate is often used topically due to its favorable pharmacokinetic profile. Its high topical/systemic activity ratio allows for effective localized treatment with minimized systemic side effects.

Clinical Applications

  • Dermatological Conditions : Halopredone acetate has been successfully used in treating various skin disorders such as eczema and psoriasis. Clinical trials indicate significant improvement in symptoms with minimal adverse effects.
  • Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed that halopredone acetate reduced joint swelling and pain significantly compared to placebo groups.

Comparative Studies

A comparative study evaluating halopredone acetate against other corticosteroids revealed:

CompoundEfficacy (Reduction in Inflammation)Side Effects (Incidence)
Halopredone AcetateHighLow
PrednisoneModerateModerate
BetamethasoneHighHigh

Summary of Findings

Research indicates that halopredone acetate not only provides effective anti-inflammatory and immunosuppressive actions but also boasts a favorable safety profile when used topically. Its unique structural modifications enhance its potency while reducing systemic exposure.

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